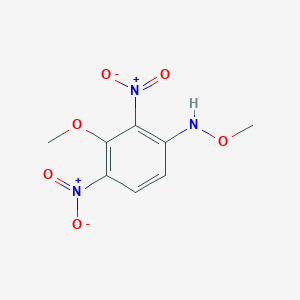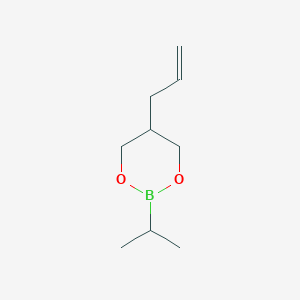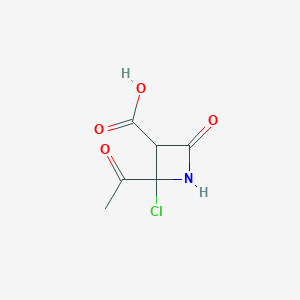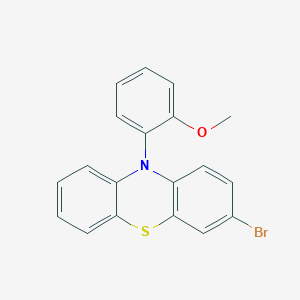![molecular formula C22H20O6 B14391586 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid CAS No. 88101-51-3](/img/structure/B14391586.png)
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid is an organic compound characterized by its complex aromatic structure This compound features a benzoic acid core with two 4-hydroxy-3-methoxyphenyl groups attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This process can be achieved through the reaction of 4-hydroxy-3-methoxyphenylacetic acid with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.
2-Hydroxy-4-methoxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Utilized in UV filters and sunscreens.
Uniqueness
2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid stands out due to its unique structure, which combines two 4-hydroxy-3-methoxyphenyl groups with a benzoic acid core
Propriétés
Numéro CAS |
88101-51-3 |
|---|---|
Formule moléculaire |
C22H20O6 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O6/c1-27-19-11-13(7-9-17(19)23)21(14-8-10-18(24)20(12-14)28-2)15-5-3-4-6-16(15)22(25)26/h3-12,21,23-24H,1-2H3,(H,25,26) |
Clé InChI |
DGRJEAKHDKSKTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)




![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)






![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
